Product packaging for Oligopeptide-6(Cat. No.:)

Oligopeptide-6

Cat. No.: B1575514
M. Wt: 1907.49
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Oligopeptides: Definition, Classification, and Biological Significance

Oligopeptides are short chains of amino acids linked together by peptide bonds. fiveable.mebiologyonline.com The term "oligo" is derived from the Greek word "olígoi," meaning "few." biologyonline.com While there is no universally fixed size, oligopeptides are generally considered to be composed of two to twenty amino acid residues. wikipedia.orgebi.ac.uknih.gov This classification distinguishes them from polypeptides, which are longer chains of amino acids, and proteins, which can consist of one or more polypeptides. americanpeptidesociety.orgturito.com

Classification of Oligopeptides:

Oligopeptides can be classified based on the number of amino acid units they contain. biologyonline.com For instance, a dipeptide has two amino acids, a tripeptide has three, and so on. biologyonline.comtaylorandfrancis.com This classification extends to hexapeptides (six amino acids), which is the category that Oligopeptide-6 belongs to. biologyonline.comcosmileeurope.eu They can also be categorized based on their molecular structure, such as linear, cyclic, or branched peptides. turito.com

Biological Significance:

Oligopeptides play a vast and diverse role in biological systems. fiveable.memsu.ru Their relatively small size allows for rapid synthesis and degradation, making them ideal for roles requiring swift physiological responses. fiveable.me Many function as signaling molecules, hormones, and neurotransmitters, regulating processes like cell growth, differentiation, immune responses, and metabolism. fiveable.meetprotein.com For example, the well-known hormones oxytocin (B344502) and vasopressin are oligopeptides. fiveable.me Furthermore, some oligopeptides exhibit antimicrobial properties, contributing to the defense mechanisms of organisms. taylorandfrancis.commsu.ru In bacteria, they are involved in processes such as nutrition, chemotaxis, and intercellular signaling. scielo.br

Specific Context of this compound within Peptide Science

This compound is a synthetic, biomimetic peptide. alfa-chemistry.cominci.guide This means it is created in a laboratory and is designed to mimic a specific part of a naturally occurring protein sequence to elicit a particular biological response. alfa-chemistry.cominci.guide Specifically, this compound is designed to replicate a segment of Laminin-5, a key protein found in the basement membrane that plays a crucial role in the adhesion of skin cells. alfa-chemistry.cominci.guide

The primary function of this compound in a scientific context revolves around its interaction with cellular components, particularly in the skin. cosmileeurope.eualfa-chemistry.cominci.guide Research indicates that it promotes cellular adhesion by interacting with integrins, which are receptors on the surface of skin cells. alfa-chemistry.cominci.guide This interaction is believed to stimulate the production of both integrins and Laminin-5, thereby strengthening the dermal-epidermal junction (DEJ), the area where the epidermis and dermis meet. alfa-chemistry.com By enhancing the synthesis of extracellular matrix (ECM) proteins, this compound is also studied for its role in regenerative processes. alfa-chemistry.cominci.guide Some sources also mention its function as a skin conditioner and antioxidant. deefarma.com

Historical Development and Current Research Landscape of Oligopeptidic Compounds

The study of peptides and their therapeutic potential has a rich history. Early efforts in cancer chemotherapy in the mid-20th century explored the use of amino acid and peptide derivatives. diva-portal.org This laid the groundwork for the development of compounds like peptichemio, a mixture of alkylating oligopeptides investigated for its effects on various human malignancies in the 1970s and 1980s. diva-portal.org

The development of solid-phase peptide synthesis (SPPS) revolutionized the field, making it easier and more efficient to create synthetic peptides with specific sequences. researchgate.net This technological advancement has been crucial for the investigation and production of a wide array of oligopeptides for research and therapeutic purposes. researchgate.net

The current research landscape for oligopeptides is dynamic and expanding. Scientists are exploring their potential in a variety of applications, from drug delivery systems to tissue engineering and biosensors. nih.govchinesechemsoc.org The ability of oligopeptides to self-assemble into nanostructures is a particularly active area of investigation, with potential applications in creating novel biomaterials. chinesechemsoc.org

Current trends also focus on identifying new bioactive peptides from various natural sources and understanding the precise relationship between their structure and function. mdpi.com There is a growing interest in peptides that can target specific cellular pathways, such as the NF-κB and Wnt/β-catenin signaling pathways, which are implicated in conditions like liver fibrosis. nih.govresearchgate.net Furthermore, the pharmaceutical industry is seeing a rise in peptide-based drugs for a range of diseases, with many in late-stage clinical development. bachem.com

Properties

Molecular Formula

C85H143N29O21

Molecular Weight

1907.49

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Synthetic and Production Methodologies for Oligopeptide 6 and Analogues

Chemical Synthesis Approaches

Chemical synthesis remains the most established and versatile method for producing peptides of a defined sequence. mdpi.comacs.org This approach involves the stepwise addition of amino acids, with their reactive side chains and termini temporarily blocked by protecting groups to prevent unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Advantages

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is the cornerstone of modern peptide synthesis due to its efficiency, ease of automation, and simplified purification of intermediates. ubc.capeptide.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. After each coupling step, excess reagents and by-products are simply washed away, a significant advantage over solution-phase methods. ubc.ca

For a peptide as complex as Oligopeptide-6, the choice of protecting group strategy is critical. The most common approach is the Fmoc/tBu strategy, which offers an orthogonal system where the temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under mild basic conditions (e.g., with piperidine), while the permanent side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov

The synthesis of this compound, which is rich in arginine and contains other functional amino acids like aspartic acid, threonine, and lysine (B10760008), necessitates careful selection of side-chain protecting groups to prevent side reactions and ensure high yield and purity.

Key Protecting Groups for this compound Synthesis (Fmoc/tBu Strategy):

Amino Acid Residue in this compoundCommon Side-Chain Protecting GroupRationale and Considerations
Arginine (Arg) Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Pbf is the standard for arginine protection in Fmoc-SPPS as it is effectively cleaved by TFA. mdpi.comadvancedchemtech.com Other options like Mtr and Pmc are more acid-labile and can be prone to premature removal. peptide.com The NO2 group is an older alternative but requires harsh removal conditions and can lead to side reactions. nih.govresearchgate.net
Aspartic Acid (Asp) tBu (tert-butyl)The tBu group is standard but can lead to aspartimide formation, a major side reaction, especially at Asp-Gly or Asp-Ser sequences. iris-biotech.de To mitigate this, bulky ester protecting groups like 3-ethyl-3-pentyl (Epe) or the use of backbone-protected dipeptides can be employed. researchgate.netnih.gov
Threonine (Thr) tBu (tert-butyl)The hydroxyl group of threonine is typically protected with a tBu ether, which is stable to the basic conditions of Fmoc removal and is cleaved by TFA. iris-biotech.de
Lysine (Lys) Boc (tert-butyloxycarbonyl)The ε-amino group of lysine is commonly protected with the acid-labile Boc group, ensuring orthogonality with the Fmoc group. peptide.comopenaccesspub.org
Asparagine (Asn) Trt (Trityl)The side-chain amide of asparagine is often protected with a Trt group to improve solubility and prevent dehydration to a nitrile during activation.

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Liquid-Phase Peptide Synthesis (LPPS) merges the advantages of classical solution-phase synthesis with the convenience of SPPS. nih.gov In LPPS, the growing peptide chain is attached to a soluble tag, which allows the peptide to be precipitated and filtered after each reaction step, simplifying purification without the use of a solid support. bachem.commdpi.com

This method is particularly well-suited for the large-scale production of shorter peptides. bachem.com For a longer and more complex peptide like this compound, LPPS could offer benefits in terms of scalability and reduced reagent excess compared to SPPS. However, the solubility of the growing, highly charged, arginine-rich peptide chain could pose a significant challenge that needs to be carefully managed throughout the synthesis. The choice of soluble support and precipitation solvents is critical for success.

Advanced Chemical Coupling and Protecting Group Strategies

The formation of the amide bond between amino acids is facilitated by coupling reagents. For a complex sequence like this compound, which contains sterically hindered residues (e.g., Isoleucine, Threonine) and residues prone to side reactions (Arginine, Aspartic acid), the choice of coupling reagent is crucial for achieving high efficiency and minimizing racemization. globalresearchonline.net

Common Coupling Reagents for Difficult Sequences:

Coupling ReagentTypeKey Advantages
HBTU/TBTU Aminium/UroniumHighly efficient and fast-reacting, with low racemization, especially when used with an additive like HOBt. peptide.com
HATU Aminium/UroniumBased on the additive HOAt, it is particularly effective for coupling sterically hindered amino acids and reducing racemization. bachem.com
PyAOP PhosphoniumVery effective for coupling N-methyl amino acids and for cyclization reactions. peptide.com
DEPBT PhosphoniumKnown to cause very little racemization, making it suitable for coupling easily epimerized amino acids. peptide.com
Carbodiimides (DCC, DIC) CarbodiimideClassical reagents, often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency. bachem.comrsc.org

Advanced strategies may also involve the use of "backbone protection" to disrupt the formation of secondary structures (e.g., β-sheets) that can occur during the synthesis of long peptides, leading to incomplete reactions. For sequences containing Asp-Gly or Asp-Ser, using pseudoproline dipeptides or other backbone-protected derivatives can effectively prevent aspartimide formation. researchgate.net Furthermore, the use of side-chain unprotected arginine has been explored in combination with specific coupling reagents like Oxyma Pure/TBEC to improve the atom economy and sustainability of the synthesis. rsc.org

Chemo-Enzymatic and Enzymatic Synthesis Routes

Chemo-enzymatic and fully enzymatic synthesis methods offer a greener and more specific alternative to purely chemical approaches. nih.gov These methods leverage the high selectivity of enzymes to form peptide bonds under mild conditions, often without the need for extensive side-chain protection, thus avoiding racemization and reducing waste. qyaobio.com

Biocatalytic Principles and Enzyme Selection for Peptide Bond Formation

Enzymatic peptide synthesis is typically catalyzed by proteases, which in nature hydrolyze peptide bonds. By manipulating reaction conditions (e.g., using organic solvents, high substrate concentrations, or activated ester substrates), the reverse reaction—peptide bond formation—can be favored. nih.govresearchgate.net The synthesis can be either thermodynamically or kinetically controlled. qyaobio.com

Thermodynamically controlled synthesis: The enzyme acts as a catalyst to reach an equilibrium between reactants and the peptide product. This approach often results in lower yields and requires the removal of the product (e.g., by precipitation) to drive the reaction forward.

Kinetically controlled synthesis: An activated C-terminal ester of the acyl donor amino acid is used. The enzyme catalyzes the rapid aminolysis of this ester by the nucleophilic amino component. This method is generally faster and can lead to higher yields, but the product can be susceptible to subsequent enzymatic hydrolysis. ethz.ch

The selection of an appropriate enzyme is dictated by its substrate specificity. For this compound, a combination of enzymes would likely be required if synthesizing it in fragments.

Potential Enzymes for this compound Synthesis:

EnzymeSpecificityPotential Application for this compound
Trypsin Cleaves at the C-terminus of Lysine (Lys) and Arginine (Arg) residues. mdpi.comqyaobio.comCould be used to ligate fragments ending in Lys or Arg. For example, coupling a fragment ending in RDFTK with a fragment starting with A.
Chymotrypsin Cleaves at the C-terminus of large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Leucine (Leu). wikipedia.orgCould be used to ligate fragments ending in Phe or Leu. For example, coupling a fragment ending in RDF with a fragment starting with T.
Papain A cysteine protease with broad specificity, but has been successfully used for the polymerization of various amino acid esters, including arginine derivatives. nih.govCould potentially be used for several ligation steps in the synthesis of this compound fragments.
Thermolysin A metalloproteinase that preferentially catalyzes the formation of peptide bonds involving hydrophobic amino acids like Leu, Ile, and Phe at the P1' position (the N-terminus of the amine component). pnas.orgCould be useful for forming bonds like Arg-Leu or Ile-Arg .

Process Optimization for Efficient Oligopeptide Production

The efficiency of enzymatic peptide synthesis is highly dependent on the optimization of several process parameters. ubc.ca Key variables that must be controlled to maximize yield and minimize side reactions include:

pH: The pH affects the ionization state of the substrates and the catalytic residues of the enzyme. Alkaline conditions are often favored for kinetically controlled synthesis to ensure the deprotonated state of the incoming amine nucleophile. nih.gov

Temperature: Temperature influences reaction rates and enzyme stability. While higher temperatures can increase the rate of synthesis, they can also lead to enzyme denaturation.

Solvent System: The use of organic co-solvents or biphasic systems can shift the reaction equilibrium towards synthesis by reducing the water activity, which suppresses the competing hydrolysis reaction.

Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allows for its easy removal from the reaction mixture and reuse, making the process more economical. nih.gov

Substrate Concentration: High concentrations of the amine and carboxyl components are generally used to favor the synthesis reaction over hydrolysis.

For a highly charged peptide like this compound, finding a solvent system that can solubilize both the peptide fragments and the enzyme, while still favoring synthesis, would be a critical optimization challenge.

Emerging and High-Throughput Synthesis Technologies

Modern peptide synthesis is moving beyond traditional solid-phase peptide synthesis (SPPS) with the advent of technologies that allow for massive parallelization and automation. These emerging systems are critical for the discovery and optimization of new oligopeptide sequences.

Light-directed synthesis represents a powerful high-throughput approach for producing vast, spatially addressable peptide microarrays. nih.govkoreascience.kr This technology combines principles of photolithography with solid-phase chemical synthesis to construct thousands of unique peptide sequences, such as analogues of this compound, on a single microchip. nih.govresearchgate.net

The core of this technique involves the use of light to control the chemical reactions at specific, predetermined locations on a substrate. lcsciences.com One prominent method utilizes photogenerated acids (PGAs) and standard tert-butyloxycarbonyl (t-Boc) protected amino acids. nih.govumich.edu A solution containing a PGA precursor is applied to the substrate, and a digital micromirror device or a laser scanner directs UV light to specific sites. lcsciences.comumich.edu The light activates the precursor, generating acid in situ only in the illuminated areas. umich.edu This acid then removes the t-Boc protecting group from the growing peptide chain, preparing it for the next coupling step. nih.gov Because this process does not require physical masks and uses readily available chemistry, it offers significant flexibility and efficiency. nih.govumich.edu Researchers have reported the ability to synthesize thousands of peptides in a 1 cm² area with high stepwise yields, often between 96% and 100%. researchgate.netumich.edunih.gov This parallel process is invaluable for applications like epitope mapping and screening for binding affinities. umich.edu

Table 1: Key Components and Principles of Light-Directed Peptide Synthesis

Component/PrincipleDescriptionRole in SynthesisReference
Microarray Substrate A solid support, typically a glass or silicon chip, functionalized with linkers for peptide attachment.Provides a solid surface for the in situ, spatially defined synthesis of thousands of peptides. nih.gov
Photolithography A technique that uses light to pattern specific areas of a surface. In modern systems, this is often a maskless, digital process.Controls the precise locations on the microarray where chemical reactions (deprotection) will occur. nih.govumich.edu
Photogenerated Acid (PGA) A compound that produces an acid upon exposure to light. Trisarylsulfonium antimonyhexafluoride is an example.The active agent for removing the amino acid protecting group (e.g., t-Boc) in a spatially controlled manner. umich.edunih.gov
t-Boc Chemistry A standard solid-phase synthesis chemistry using tert-butyloxycarbonyl (t-Boc) as the temporary protecting group for the amino terminus.Provides a well-established, high-efficiency chemical pathway for peptide chain elongation. nih.govumich.edu
Microfluidic Reactor A device that contains the microarray chip and manages the flow of reagents across the synthesis surface.Enables efficient delivery of amino acids and washing solutions, reduces reagent consumption, and shortens reaction times. nih.govlcsciences.com

A novel approach for oligopeptide synthesis involves automated systems that utilize simple dehydration-hydration cycles to drive peptide bond formation without the need for activated amino acid precursors. researchgate.netnih.gov This method is particularly notable for its simplicity and high yield in a one-pot reaction setup. researchgate.net

Researchers have developed a "digital recursive reactor system," also termed an "abiotic peptide synthesiser" (APS), to explore and optimize this process. researchgate.netusra.edu The system gives programmable control over key reaction parameters such as temperature, the number and duration of cycles, initial monomer concentration, and pH. nih.govcapes.gov.br In a typical cycle, an aqueous solution of amino acids is heated to evaporate the water (dehydration), promoting condensation and peptide bond formation. The system then reintroduces water (hydration) before beginning the next cycle. researchgate.net This recursive process has been shown to produce oligopeptides up to 20 amino acids in length with a total monomer-to-oligomer conversion yield of around 50%. researchgate.netx-mol.com The majority of the products are oligomers of three or more residues. nih.gov This technology has successfully been used for the homo-oligomerization of glycine (B1666218) and the co-condensation of glycine with various other amino acids, demonstrating its potential for creating diverse oligopeptide analogues. researchgate.net

Table 2: Programmable Parameters in Automated Dehydration-Hydration Systems

ParameterRange/Condition StudiedImpact on Oligopeptide FormationReference
Temperature 90°C, 110°C, 130°CHigher temperatures can influence reaction rates and the length of oligomers formed. researchgate.net
Dehydration Time 1 to 24 hoursLonger dehydration times generally lead to the formation of progressively longer oligopeptide products. nih.gov
Number of Cycles Variable (e.g., 1, 2, or more)Multiple cycles can increase the yield and length of the resulting oligopeptides. researchgate.netresearchgate.net
Initial pH VariedThe initial pH of the amino acid solution significantly affects the overall oligomer yield. usra.edu
Monomer Concentration e.g., 0.0875 M (for glycine)The starting concentration of amino acids is a critical factor for driving the condensation reaction. researchgate.net

Light-Directed Synthesis on Microarray Substrates for Parallel Production

Purification and Characterization Methodologies for Synthetic Oligopeptides

Following synthesis, crude oligopeptide products contain a mixture of the target peptide and various impurities, such as truncated or deletion sequences. Therefore, robust purification and characterization methods are essential to isolate the desired compound and verify its identity and purity. lcms.cz

The gold standard for both the analysis and purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czmdpi.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column containing a non-polar stationary phase, and a gradient of an organic solvent (like acetonitrile) is used to elute the peptides. windows.net Impurities are separated from the target oligopeptide based on differences in their retention times. lcms.cz Flash chromatography, a lower-pressure variant, is also used for rapid, large-scale crude purification. biotage.com

For characterization, Mass Spectrometry (MS) is indispensable. springernature.comresearchgate.net It is used to confirm that the synthesized peptide has the correct molecular weight. thermofisher.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide precise mass data, confirming the identity of the final product and helping to identify impurities. springernature.comlcms.cz

Ion-Exchange Chromatography (IEC) is another valuable purification technique, particularly for charged peptides. google.comnih.gov It separates molecules based on their net charge at a given pH, offering an orthogonal separation method to RP-HPLC. mdpi.comgoogle.com

Finally, Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural characterization. nih.gov While MS confirms mass, NMR can provide information about the three-dimensional conformation and secondary structure of the oligopeptide in solution. biorxiv.orgfrontiersin.org

Table 3: Summary of Purification and Characterization Methodologies

MethodologyPrinciple of OperationPrimary ApplicationReference
RP-HPLC Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Purification and purity assessment of the crude peptide product. lcms.czmdpi.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirmation of molecular weight (identity) and identification of impurities. springernature.comthermofisher.com
Ion-Exchange Chromatography (IEC) Separation based on net surface charge by binding to a charged stationary phase.Purification of charged oligopeptides; orthogonal to RP-HPLC. google.comnih.gov
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Determination of 3D conformation and secondary structure. nih.govfrontiersin.org

Structural Characterization and Supramolecular Assembly of Oligopeptide 6 Systems

Primary and Secondary Structure Determination

The self-assembly of oligopeptides is primarily governed by their primary and secondary structures. ntu.edu.sg The specific sequence of amino acids, known as the primary structure, dictates the potential for non-covalent interactions that drive the formation of higher-order architectures. ntu.edu.sgwikipedia.org These interactions lead to the adoption of secondary structures, such as α-helices and β-sheets, which are crucial in defining the ultimate morphology of the self-assembled constructs. chinesechemsoc.orgntu.edu.sg

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. units.itoup.com This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the conformational arrangement of the peptide backbone. units.itacs.org

Different secondary structures exhibit characteristic CD spectra. oup.com For instance, α-helical structures typically show negative bands around 222 nm and 208 nm, and a positive band around 192 nm. units.it In contrast, β-sheet conformations are characterized by a negative band near 218 nm and a positive band around 195 nm. cdnsciencepub.com Random coil structures, lacking a defined secondary conformation, display a strong negative band below 200 nm. researchgate.net

In the context of Oligopeptide-6, CD spectroscopy can be employed to monitor conformational changes that accompany self-assembly. researchgate.net For example, a transition from a random coil to a more ordered α-helix or β-sheet structure upon aggregation can be observed, providing insights into the assembly process. researchgate.net The table below summarizes typical CD spectral characteristics for different peptide secondary structures.

Secondary StructureWavelength (nm) and Sign of Cotton Effect
α-HelixNegative bands at ~222 and ~208 nm, Positive band at ~192 nm
β-SheetNegative band at ~218 nm, Positive band at ~195 nm
Random CoilStrong negative band below 200 nm

This table provides generalized data on the circular dichroism characteristics of peptide secondary structures. units.itcdnsciencepub.comresearchgate.net

Computational modeling serves as a vital tool for predicting the three-dimensional structure of peptides from their amino acid sequence. nih.govwarwick.ac.uk Techniques such as de novo modeling and fragment assembly can generate initial structural models. nih.gov These models can then be refined using methods like molecular dynamics simulations to explore the conformational landscape and identify low-energy, stable structures. rsc.org

For oligopeptides, computational approaches can predict how the primary sequence will fold into secondary structures like α-helices and β-sheets. nih.gov Software suites like Rosetta utilize algorithms to search for the lowest energy conformation of the peptide backbone, often incorporating experimental data to enhance prediction accuracy. nih.gov Coarse-grained modeling simplifies the peptide representation, allowing for the efficient generation of initial models that can be further detailed. nih.gov These computational methods are crucial for understanding the structural basis of peptide self-assembly and for designing novel sequences with specific assembly properties. warwick.ac.ukrsc.org

Spectroscopic Analysis of Conformation (e.g., Circular Dichroism)

Oligopeptide Self-Assembly Mechanisms

The spontaneous organization of oligopeptides into ordered nanostructures is a process driven by a delicate balance of various non-covalent interactions. chinesechemsoc.orgthno.org This self-assembly is a bottom-up approach where the molecular information encoded in the peptide sequence directs the formation of complex, hierarchical structures. wikipedia.org

The self-assembly of oligopeptides is governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. chinesechemsoc.orgfrontiersin.org

Hydrogen Bonding: The amide groups in the peptide backbone readily form hydrogen bonds, which are fundamental to the formation of stable secondary structures like β-sheets. wikipedia.orgscienceopen.com These interactions provide directionality and stability to the assembled structures. frontiersin.org

Hydrophobic Interactions: The aggregation of nonpolar amino acid side chains to minimize contact with water is a significant driving force for self-assembly, particularly for amphiphilic peptides. frontiersin.orgnih.gov

π-π Stacking: Aromatic residues, such as phenylalanine and tyrosine, can engage in π-π stacking interactions, contributing to the stability and organization of the assembled structures. beilstein-journals.orgnih.gov

Electrostatic Interactions: The attraction or repulsion between charged amino acid residues plays a crucial role in modulating the self-assembly process and the morphology of the resulting nanostructures. chinesechemsoc.orgnih.gov

The interplay of these forces determines the final supramolecular architecture. chinesechemsoc.org The table below summarizes the key intermolecular interactions involved in oligopeptide self-assembly.

Driving ForceDescriptionRelevant Amino Acids
Hydrogen BondingFormation of bonds between amide protons and carbonyl oxygens in the peptide backbone. wikipedia.orgscienceopen.comAll amino acids
Hydrophobic InteractionsAggregation of nonpolar side chains to exclude water. frontiersin.orgnih.govAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine
π-π StackingNon-covalent interaction between aromatic rings. beilstein-journals.orgnih.govPhenylalanine, Tyrosine, Tryptophan, Histidine
Electrostatic InteractionsAttraction or repulsion between charged side chains. chinesechemsoc.orgnih.govAspartic Acid, Glutamic Acid, Lysine (B10760008), Arginine, Histidine

This table outlines the primary non-covalent forces that drive the self-assembly of oligopeptides and the amino acids that most commonly participate in these interactions.

The process of oligopeptide self-assembly often leads to the formation of hierarchical structures, where individual peptide molecules assemble into primary nanostructures that can further organize into larger, more complex architectures. mdpi.comresearchgate.net The morphology of these structures is highly dependent on the peptide sequence and the environmental conditions. chinesechemsoc.orgntu.edu.sg

Common hierarchical structures formed by oligopeptides include:

Micelles: These are spherical aggregates typically formed by amphiphilic peptides, with hydrophobic cores and hydrophilic shells. chinesechemsoc.orgntu.edu.sg

Nanofibers: Elongated, high-aspect-ratio structures that often result from the stacking of β-sheet-rich peptides. chinesechemsoc.orgmdpi.com These nanofibers can entangle to form hydrogels. nih.gov

Nanotubes: Hollow, cylindrical structures that can be formed by the self-assembly of certain dipeptides and other oligopeptides. ntu.edu.sg

Vesicles: Enclosed, bilayer structures that can encapsulate aqueous solutions, formed by amphiphilic peptides. nih.govresearchgate.net

Coacervates: Liquid-like droplets that form through liquid-liquid phase separation, driven by weak, multivalent interactions. chinesechemsoc.orgresearchgate.net

The formation of these diverse structures highlights the versatility of oligopeptides as building blocks for nanomaterials. ntu.edu.sgntu.edu.sg

Driving Forces and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Modulating Self-Assembly via Environmental Stimuli and Sequence Design

The self-assembly of oligopeptides is not static but can be dynamically controlled by altering the peptide sequence and responding to external environmental cues. chinesechemsoc.orgnih.gov This responsiveness allows for the creation of "smart" materials that can change their structure and properties on demand. chinesechemsoc.orgresearchgate.net

Sequence Design: The primary structure of an oligopeptide is the fundamental blueprint for its self-assembly behavior. ntu.edu.sg By rationally designing the amino acid sequence, researchers can program specific intermolecular interactions and thus control the resulting morphology. chinesechemsoc.orgntu.edu.sg For example, incorporating aromatic residues can promote π-π stacking and the formation of fibrillar structures, while designing amphiphilic sequences can lead to the formation of micelles or vesicles. beilstein-journals.orgresearchgate.net

Environmental Stimuli: The self-assembly process is highly sensitive to environmental conditions. acs.org By manipulating these stimuli, it is possible to trigger, inhibit, or alter the self-assembly pathway. chinesechemsoc.org Common stimuli include:

pH: Changes in pH can alter the protonation state of ionizable amino acid side chains, thereby modifying electrostatic interactions and influencing the assembly process. chinesechemsoc.orgnih.gov

Temperature: Temperature can affect the strength of hydrophobic interactions and hydrogen bonds, leading to temperature-responsive assembly or disassembly. chinesechemsoc.orgacs.org

Ionic Strength: The addition of salts can screen electrostatic repulsions, often promoting the aggregation of charged peptides. chinesechemsoc.orgnih.gov

Redox Conditions: The presence of redox-active molecules can trigger conformational changes or the formation/cleavage of disulfide bonds in cysteine-containing peptides, thereby controlling their assembly. chinesechemsoc.orgnih.gov

Enzymes: Specific enzymes can catalyze reactions that modify the peptide structure (e.g., phosphorylation/dephosphorylation), leading to a change in its self-assembly behavior. chinesechemsoc.orgntu.edu.sg

This ability to modulate self-assembly through both intrinsic design and external triggers is a key feature that makes oligopeptide-based materials highly attractive for a range of applications. chinesechemsoc.orgacs.org

Role of Amino Acid Sequence and Length in Defining Self-Assembly Properties

Amino Acid Sequence: The primary structure, or the specific sequence of amino acids, is the most critical factor governing self-assembly. researchgate.net The chemical diversity of the 20 common amino acid side chains—which can be hydrophobic, hydrophilic, aromatic, or charged—allows for programmable design of peptide sequences. ntu.edu.sg The arrangement of these residues determines the secondary structure (e.g., β-sheets, α-helices) that the peptide will adopt, which in turn directs the formation of larger assemblies. acs.org For example, sequences with alternating hydrophobic and hydrophilic residues are known to form stable β-sheet structures that can stack into well-ordered nanofibers. researchgate.net The sequence of this compound includes hydrophobic (Alanine, Isoleucine, Leucine, Phenylalanine), polar (Threonine, Asparagine), and charged (Arginine, Aspartic Acid, Lysine) residues. nih.govcreativebiomart.net The presence of aromatic Phenylalanine (Phe) residues can facilitate π–π stacking interactions, which provide directionality and enhance the stability of the assembled structure. mdpi.com Meanwhile, the charged Arg, Asp, and Lys residues govern the electrostatic interactions that are highly sensitive to pH and ionic strength. chinesechemsoc.org

Peptide Length: The length of the oligopeptide chain also has a profound impact on its ability to self-assemble. aip.org A minimum peptide length is often required to provide sufficient non-covalent interactions to drive the assembly process. rsc.org For instance, a study on a series of RADA peptides showed that sequences with fewer than three repeats of the RADA motif (i.e., less than 12 amino acids) did not form spontaneous assemblies. nih.gov Increasing the peptide length can enhance favorable interactions, such as hydrophobic forces, but it can also increase unfavorable entropic effects, creating a complex relationship. researchgate.net Research has shown that systematically increasing the length of a peptide can lead to a biphasic effect on its assembly, first promoting it and then hindering it. researchgate.net In other systems, a more direct correlation is observed. A study using peptide amphiphiles gelled with oligolysine chains of varying lengths found a systematic increase in the mechanical stiffness of the resulting material with each added lysine residue, indicating that longer peptides created a more robust network. acs.org

Table 2: Impact of Peptide Length on Self-Assembly Properties (Model Systems)

Peptide SystemLength VariationObserved Effect on AssemblyReference
RADA Peptides4, 8, 12, and 16 amino acids (RADA-N, where N=1 to 4)Aggregation and self-assembly were length-dependent; peptides with N less than 3 (12 amino acids) did not form spontaneous assemblies. nih.gov
Peptide Amphiphile + OligolysineCounterions of K6, K10, K15 (6, 10, and 15 Lysine residues)A direct, systematic relationship was found between lysine chain length and the mechanical stiffness of the gel (~10.5 Pa increase per residue). acs.org
Artificial OligopeptidesIncreasing number of peptide repeatsDiffusion coefficients of metal-linked duplexes decreased with increasing oligopeptide length, confirming the formation of larger assemblies. acs.org
Hydrophobic/Charged PeptidesIncreasing number of repeatsA biphasic dependence was observed; increasing length first decreased, then increased, the critical salt concentration required for gelation. researchgate.net

Molecular and Cellular Mechanisms of Oligopeptide 6 Action

Biomimetic Interactions and Receptor Engagement

Oligopeptide-6 exerts its effects by mimicking natural biological molecules and interacting with specific cellular receptors. This biomimetic capability allows it to integrate into and influence cellular processes.

Mimicry of Extracellular Matrix Components

A key aspect of this compound's function is its ability to mimic components of the extracellular matrix (ECM), particularly Laminin-5. alfa-chemistry.cominci.guide The ECM provides structural and biochemical support to surrounding cells, and its integrity is vital for tissue health.

Laminin-5 Mimicry : this compound is a synthetic peptide designed to replicate a portion of the Laminin-5 protein sequence. alfa-chemistry.cominci.guide Laminin-5 is a crucial protein in the basement membrane, a specialized layer of the ECM that separates the epidermis from the dermis. rsc.org It plays a fundamental role in cell adhesion, migration, and tissue organization. inci.guidersc.org By mimicking Laminin-5, this compound can effectively "trick" skin cells into responding as they would to the native protein, thereby promoting processes essential for skin repair and regeneration. alfa-chemistry.cominci.guide This mimicry is a cornerstone of its function, as the decline of Laminin-5 is associated with the aging process in the skin. inci.guide

Interaction with Cellular Receptors

This compound's biomimetic action is mediated through its interaction with specific receptors on the surface of skin cells. These interactions trigger downstream signaling events that orchestrate cellular responses.

Integrins : this compound interacts with integrins, a major class of cell adhesion receptors. alfa-chemistry.cominci.guide Integrins are transmembrane proteins that link the ECM to the cell's internal cytoskeleton, playing a pivotal role in cell adhesion, migration, proliferation, and differentiation. researchgate.netgoogle.com The interaction of this compound with integrins promotes cellular adhesion and can stimulate the gene expression and production of integrins themselves, further enhancing the structural integrity of the dermal-epidermal junction (DEJ). alfa-chemistry.cominci.guide This enhanced adhesion is critical for maintaining healthy, youthful skin. inci.guide

Delta Opioid Receptors (DOPrs) : Some biomimetic oligopeptides are known to interact with Delta Opioid Receptors (DOPrs) on presynaptic neurons. kalichem.it This interaction can inhibit the release of the excitatory neurotransmitter acetylcholine, leading to muscle relaxation. kalichem.it While direct evidence for this compound specifically targeting DOPrs is not extensively detailed in the provided context, the general principle of oligopeptides engaging with such receptors highlights a potential, though not fully elucidated, mechanism for its action. kalichem.it

LRP5/6 : The low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6) are co-receptors in the Wnt signaling pathway. nih.govnovusbio.com Certain cyclized oligopeptides have been designed to target the interaction between LRP5/6 and its inhibitor, Dickkopf 1 (DKK1), thereby modulating Wnt signaling. nih.govebi.ac.uk This interaction is crucial for processes like osteoblast differentiation and has been implicated in diseases like multiple myeloma. nih.govnih.gov The ability of oligopeptides to influence the LRP5/6 co-receptors underscores a significant mechanism by which they can control cellular fate and function. nih.gov

Modulation of Intracellular Signaling Pathways

Upon engaging with cellular receptors, this compound and its analogues can modulate several key intracellular signaling pathways that are central to inflammation, cell survival, and tissue remodeling.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Regulation

The NF-κB signaling pathway is a critical regulator of the inflammatory response and cell survival.

Regulation by Oligopeptide I-C-F-6 and others : Research has demonstrated that Oligopeptide I-C-F-6, a component of Carapax trionycis extract, can inhibit the NF-κB signaling pathway. researchgate.netnih.gov It has been shown to reduce the expression of NF-κB p65, a key protein in this pathway, thereby mitigating inflammatory responses. researchgate.net In studies on liver fibrosis, Oligopeptide I-C-F-6 was found to suppress the activation of NF-κB by decreasing the expression of P65, P-P65, and IKK-α/β, while increasing the levels of the inhibitory protein IκB-α. nih.gov This suppression of NF-κB signaling contributes to its anti-inflammatory and anti-fibrotic effects. nih.govconsensus.app Other oligopeptides, such as those derived from corn, have also been shown to inhibit the NF-κB pathway. mdpi.commdpi.com

Wnt/beta-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental for embryonic development, tissue homeostasis, and regeneration.

Modulation by Oligopeptide I-C-F-6 and analogues : Oligopeptide I-C-F-6 has been shown to suppress the Wnt/β-catenin signaling pathway. nih.govconsensus.app In the context of liver fibrosis, it significantly reduces the expression and distribution of β-catenin, a central molecule in this pathway. nih.gov By inhibiting Wnt/β-catenin signaling, Oligopeptide I-C-F-6 can inhibit the activation of hepatic stellate cells, a key event in the development of liver fibrosis. nih.govconsensus.app The modulation of this pathway is also critical in other contexts, such as osteoblast differentiation, where priming of α5β1 integrin by specific peptides can promote Wnt/β-catenin signaling. nih.gov

Activation of MAP Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nagoya-u.ac.jp

The activation of MAPK pathways is a common mechanism through which cells respond to external stimuli. harvard.edu While the direct and specific effects of this compound on MAPK pathways are not extensively detailed in the provided search results, the literature indicates that various oligopeptides can influence these pathways. For instance, wheat oligopeptides have been shown to down-regulate the protein expression levels of TLR4, Myd88, and MAPK, suggesting an inhibitory effect on this signaling cascade in the context of aging-induced inflammation. foodandnutritionresearch.net Conversely, other peptides can activate MAPK pathways to promote cellular responses. nagoya-u.ac.jp The interplay between different signaling pathways, such as the finding that MAPK pathways are upstream of the NF-κB pathway, highlights the complexity of cellular regulation by oligopeptides. mdpi.com

Interactive Data Table: Research Findings on this compound and Analogues

Oligopeptide/AnalogueTargetObserved EffectResearch Context
This compound Laminin-5Mimics action, boosts productionSkin aging, repair
This compound IntegrinsPromotes gene expression and adhesionSkin health, DEJ integrity
Oligopeptide I-C-F-6 NF-κB PathwaySuppresses activation (↓P65, IKKα/β; ↑IκBα)Liver fibrosis, inflammation
Oligopeptide I-C-F-6 Wnt/β-catenin PathwaySuppresses signaling (↓β-catenin)Liver fibrosis
Wheat Oligopeptides TLR4/Myd88/MAPK PathwayDown-regulates expressionAging-induced intestinal inflammation
Cyclized Oligopeptide LRP5/6-DKK1 InteractionAbrogates DKK1-inhibited Wnt signalingMultiple myeloma

Nerve Growth Factor (NGF) and Other Growth Factor Signaling Activation

Current scientific literature does not provide direct evidence to suggest that this compound activates the Nerve Growth Factor (NGF) signaling pathway or other growth factor signaling pathways. While some oligopeptides, such as certain snake venom-derived peptides and dipeptide mimetics of NGF, have been shown to interact with and activate neurotrophin receptors like TrkA, specific studies demonstrating this activity for this compound are not available. nih.govacadempharm.ru The neurotrophin family, which includes NGF and brain-derived neurotrophic factor (BDNF), mediates its effects through receptors like TrkA and p75NTR, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for neuronal survival and differentiation. academpharm.ruresearchgate.netmdpi.com Peptides derived from the N-terminal domain of NGF have been found to mimic the activity of the full protein, a mechanism that is sometimes influenced by the presence of metal ions like copper. mdpi.com However, research has not yet established a direct link between this compound and these specific signaling cascades.

STAT3 Signaling Pathway Dynamics

There is currently no direct scientific evidence to confirm that this compound modulates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. nih.govjci.org Its activation is often initiated by cytokines and growth factors, such as Interleukin-6 (IL-6), which leads to the phosphorylation and dimerization of the STAT3 protein, followed by its translocation to the nucleus to regulate gene transcription. nih.govjci.orgresearchgate.net While some oligopeptides have been investigated as potential inhibitors of STAT3 signaling for therapeutic purposes, specific research detailing the interaction of this compound with any component of the STAT3 pathway is not present in the available scientific literature. nih.govjci.org

Regulation of Gene Expression and Protein Biosynthesis

Influence on Transcriptional and Translational Processes

This compound has been shown to influence cellular processes at the level of gene expression and protein synthesis. Specifically, it is recognized as a biomimetic peptide that mimics a part of the sequence of Laminin-5. inci.guide This interaction promotes the gene expression of integrins, which in turn enhances cellular adhesion. inci.guide Furthermore, this compound stimulates the production of Laminin-5, a key protein for maintaining the integrity of the dermal-epidermal junction. inci.guide It also enhances the synthesis of other extracellular matrix (ECM) proteins, which supports regenerative processes in the skin. inci.guide

Table 1: Documented Effects of this compound on Gene Expression and Protein Synthesis

Cellular Process Specific Action of this compound Outcome Reference
Gene ExpressionPromotes integrin gene expressionImproved cellular adhesion inci.guide
Protein BiosynthesisBoosts Laminin-5 productionRecovery of Dermal-Epidermal Junction (DEJ) integrity inci.guide
Protein BiosynthesisEnhances synthesis of extracellular matrix (ECM) proteinsBoosts regenerative processes inci.guide

Interaction with Nucleic Acids (DNA, RNA)

There is no specific scientific information available from current research to indicate that this compound directly interacts with nucleic acids such as DNA or RNA. The study of how oligopeptides bind to DNA and RNA is an active area of research, with findings indicating that the amino acid sequence and charge distribution of a peptide can significantly influence its binding affinity and specificity for certain nucleic acid sequences or structures. nih.govtandfonline.comnih.govacs.orgacs.orgdovepress.comoup.comrsc.orgresearchgate.net For instance, oligopeptides rich in cationic amino acids like lysine (B10760008) and arginine often interact with the negatively charged phosphate (B84403) backbone of DNA. acs.orgoup.com However, direct binding studies involving this compound have not been reported.

Enzymatic Activity Modulation and Proteolysis Resistance

Inhibition and Activation of Specific Enzymes (e.g., Methyltransferases, Metalloproteases (MMPs), Proteases)

Based on available scientific literature, there is no direct evidence that this compound inhibits or activates specific enzymes such as methyltransferases, matrix metalloproteases (MMPs), or other proteases. While oligopeptides can be designed to act as enzyme inhibitors, for example, by mimicking a substrate to block the active site, this function has not been specifically documented for this compound. nih.govuniversiteitleiden.nlpnas.org The inhibition of MMPs by synthetic oligopeptides is a known strategy in various biological contexts, but specific studies linking this compound to MMP modulation are absent. universiteitleiden.nlpnas.org Similarly, while peptide-based inhibitors for methyltransferases exist, there are no reports of this compound exhibiting this activity. beilstein-journals.orgnih.gov

Proteolysis Resistance

The resistance of this compound to enzymatic degradation by proteases has not been specifically characterized in the scientific literature. The proteolytic stability of peptides is a critical factor for their biological activity and can be enhanced through various synthetic modifications. pnas.orgnih.govrsc.orgacs.orgrsc.orgnih.gov Techniques such as N-alkylation (e.g., N-methylation) or the incorporation of unnatural amino acids can render peptide bonds less susceptible to cleavage by proteases. rsc.orgrsc.org Some synthetic peptides, like Alistin® (Decarboxy Carnosine), are noted for their high stability and resistance to enzymatic hydrolysis. inci.guide However, specific data on the half-life or degradation profile of this compound in the presence of physiological proteases is not available.

Design Strategies for Enhanced Proteolytic Stability (e.g., N-Alkylation)

The therapeutic and cosmetic application of peptides like this compound is often limited by their susceptibility to degradation by proteases. nih.govrsc.org To overcome this, various chemical modifications are employed to enhance their stability. One such key strategy is N-alkylation, specifically N-methylation, which involves substituting the hydrogen atom of a peptide bond's amide nitrogen with an alkyl group. rsc.orgmdpi.com

This modification can confer several advantages:

Increased Protease Resistance: N-alkylation can make peptides less recognizable to the active sites of proteases, thereby preventing cleavage and extending their biological half-life. nih.govresearchgate.netacs.org Studies on model oligopeptides have shown that N-alkylation can significantly slow down enzymatic degradation. rsc.org For instance, N-methylation of a somatostatin (B550006) analogue enhanced its enzymatic stability fivefold without compromising its biological activity. rsc.org

Improved Pharmacokinetics: By increasing lipophilicity, N-alkylation can improve a peptide's ability to permeate membranes. researchgate.net

Conformational Control: The introduction of an N-alkyl group can restrict the conformational flexibility of the peptide backbone, which can be crucial for its biological activity. researchgate.net

While specific studies detailing the N-alkylation of this compound are not prevalent in the public domain, this strategy is a well-established principle in peptide drug design to improve stability and bioavailability. mdpi.comresearchgate.net Other strategies to enhance proteolytic stability include the incorporation of unnatural D-amino acids and cyclization of the peptide structure. nih.govresearchgate.net

Cellular Process Orchestration

This compound, a biomimetic peptide that mimics a sequence of Laminin-5, plays a crucial role in orchestrating several cellular processes that are fundamental to tissue health and regeneration. alfa-chemistry.cominci.guide

Regulation of Cellular Adhesion, Migration, and Proliferation

This compound significantly influences the dynamic processes of cell adhesion, migration, and proliferation, primarily through its interaction with cell surface receptors.

Cell Adhesion: As a mimic of Laminin-5, a key protein in the dermal-epidermal junction (DEJ), this compound promotes cellular adhesion. alfa-chemistry.cominci.guide It interacts with integrins, which are transmembrane receptors that mediate cell-matrix adhesion. alfa-chemistry.cominci.guide By promoting the gene expression and production of integrins, this compound strengthens the adhesion of cells to the extracellular matrix. alfa-chemistry.cominci.guide This action is vital for maintaining the structural integrity of tissues. alfa-chemistry.com

Cell Migration and Proliferation: The interaction of this compound with integrins also stimulates cell migration and proliferation, which are essential for tissue repair and regeneration. alfa-chemistry.cominci.guide Studies on various oligopeptides have demonstrated their ability to promote the migration and proliferation of fibroblasts, the primary cells responsible for producing the extracellular matrix. researchgate.netaging-us.commdpi.com For instance, bovine collagen oligopeptides have been shown to accelerate wound healing by promoting fibroblast proliferation and migration. researchgate.netaging-us.com Similarly, hydrolyzed collagen oligopeptides have been found to enhance the proliferation and migration of human skin fibroblasts. mdpi.com

The table below summarizes the observed effects of oligopeptides on fibroblast activities based on in vitro studies.

Oligopeptide Source/TypeCell TypeObserved EffectsReference
Hydrolyzed Collagen OligopeptidesHuman Skin FibroblastsIncreased cell proliferation and migration. mdpi.com
Bovine Collagen OligopeptidesMouse FibroblastsPromoted fibroblast proliferation and migration. researchgate.net
Human Recombinant Interleukin-4 derived oligopeptidesDermal FibroblastsInduced chemotactic migration. nih.gov

Impact on Extracellular Matrix (ECM) Synthesis and Remodeling

This compound plays a pivotal role in the synthesis and remodeling of the extracellular matrix (ECM), the complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells.

This compound enhances the synthesis of key ECM proteins, including Laminin-5 and various types of collagen. alfa-chemistry.cominci.guide By boosting the production of Laminin-5, it helps to restore the integrity of the dermal-epidermal junction. alfa-chemistry.cominci.guide Furthermore, it stimulates fibroblasts to produce more collagen, which is crucial for skin strength and elasticity. nih.gov The increased production of these ECM components contributes to tissue regeneration and a healthier, more robust cellular environment. alfa-chemistry.com

Research on other bioactive peptides supports this function. For example, collagen peptides have been shown to increase the expression of transforming growth factor-β1 (TGF-β1), a key signaling molecule that stimulates collagen synthesis. aging-us.comnih.gov

Role in Cellular Homeostasis and Oxidative Stress Response

Cellular homeostasis, the maintenance of a stable internal environment, is critical for cell survival and function. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can disrupt this homeostasis and lead to cellular damage.

Several studies indicate that various oligopeptides possess antioxidant properties and can help protect cells from oxidative stress. frontiersin.orgnih.govmdpi.com They can achieve this through several mechanisms:

ROS Scavenging: Oligopeptides can directly scavenge free radicals, neutralizing their damaging effects. nih.gov

Enhancing Antioxidant Enzymes: They can boost the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.com

Reducing Inflammatory Responses: Oxidative stress is often linked to inflammation. Oligopeptides have been shown to reduce the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby mitigating the inflammatory response to oxidative stress. nih.govmdpi.com

A study on ginseng-derived oligopeptides demonstrated their ability to protect human umbilical vein endothelial cells from oxidative stress-induced damage by decreasing ROS production and enhancing the activity of antioxidant enzymes. nih.gov Another study on tilapia-derived oligopeptides showed similar protective effects against ethanol-induced oxidative stress in rats. mdpi.com

The following table details the effects of certain oligopeptides on markers of oxidative stress and inflammation.

Oligopeptide SourceModel SystemKey FindingsReference
Panax GinsengHuman Umbilical Vein Endothelial Cells (HUVECs)Decreased ROS production, increased SOD and GSH-Px activity, inhibited IL-1β and IL-6 secretion. nih.gov
Tilapia Fish ScaleRat Gastroduodenal TissueIncreased SOD, CAT, and GSH-Px activities; decreased MDA, TNF-α, and IL-1β levels. mdpi.com
Antler VelvetSH-SY5Y cellsDecreased ROS levels, increased GSH content and SOD activity. researchgate.net

While direct studies on this compound's role in oxidative stress are limited, its classification as an antioxidant in some contexts suggests it may contribute to cellular homeostasis through similar mechanisms.

Oligopeptide Transport Systems and Cellular Uptake Mechanisms (e.g., OPTs, Cell-Penetrating Peptides (CPPs))

For oligopeptides to exert their biological effects, they must be able to enter cells. The cellular uptake of peptides is a complex process that can occur through various mechanisms.

Oligopeptide Transporters (OPTs): One major pathway for the uptake of small peptides (typically di- and tripeptides) is through proton-coupled oligopeptide transporters (POTs or PepTs). sciopen.com These are membrane proteins that actively transport peptides across the cell membrane. nih.gov This system is crucial for the absorption of digested proteins in the intestine and is also present in other tissues. sciopen.com

Cell-Penetrating Peptides (CPPs): Larger peptides can often act as cell-penetrating peptides, which are capable of crossing cellular membranes. oup.comresearchgate.net The mechanisms of CPP uptake are diverse and can include:

Direct Translocation: Some CPPs can directly penetrate the cell membrane, a process that is often dependent on the peptide's concentration and physicochemical properties. researchgate.netplos.org

Endocytosis: This is a major pathway for many CPPs and involves the cell engulfing the peptide. oup.complos.org There are several types of endocytosis, including macropinocytosis and clathrin-mediated endocytosis, and the specific pathway used can depend on the peptide and cell type. oup.com

As this compound is derived from Laminin-5, its cellular uptake is likely mediated by its interaction with cell surface receptors like integrins, which could trigger receptor-mediated endocytosis. alfa-chemistry.cominci.guidetandfonline.com Studies on other laminin-derived peptides have shown that they can be internalized by cells, and their conjugation to nanoparticles or drugs can enhance cellular uptake. tandfonline.comscience.gov However, the precise transport system and cellular uptake mechanism for this compound has not been definitively elucidated in publicly available research.

Advanced Research Methodologies and Analytical Approaches in Oligopeptide 6 Studies

Computational and In Silico Modeling

Computational modeling has become an indispensable tool in peptide research, offering a powerful alternative to costly and time-consuming experimental work. nih.gov These methods allow for the prediction and analysis of peptide behavior at an atomic resolution, guiding further experimental validation.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone in silico techniques for predicting and analyzing the interaction between a peptide ligand, such as an oligopeptide, and its receptor. nih.govnih.gov Docking predicts the preferred orientation of the peptide when bound to a receptor to form a stable complex, while MD simulations provide a view of the dynamic evolution of the complex over time.

In studies involving oligopeptides designed to interact with specific protein targets like Interleukin-6 (IL-6), molecular docking is used to determine the binding energy and stability of the peptide-protein complex. nih.gov For these simulations, a grid box is typically defined to cover the entire protein surface, and the peptide is treated with rotatable bonds to allow for conformational flexibility. nih.gov Following docking, MD simulations are performed to assess the stability and conformational changes of the complex in a simulated physiological environment, such as a saline aqueous solution. rsc.orgresearchgate.net

Key parameters are analyzed during MD simulations to understand the specifics of the interaction. rsc.org These include:

Root Mean Square Deviation (RMSD): To evaluate the time-dependent conformational stability of the complex. nih.gov

Hydrogen Bonding: To verify the affinity of the peptide to its target, confirming the docking simulation estimates. nih.gov

Radius of Gyration: To gain information about the folding and unfolding of the protein's structure upon peptide binding. rsc.org

Interaction Frequencies: To identify residues that maintain stable contact throughout the simulation, highlighting the most critical interactions for binding. researchgate.net

For instance, research on oligopeptides targeting IL-6 has shown that specific designed peptides can form stable sandwich-like structures with the protein, a finding elucidated through these computational approaches. rsc.orgresearchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations of Oligopeptide-Receptor Complexes

ParameterDescriptionPurpose in Oligopeptide-6 Studies
Binding Energy The calculated energy released upon the formation of the peptide-receptor complex.Predicts the strength and spontaneity of the binding interaction.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of superimposed peptide-receptor structures over time.Assesses the structural stability of the complex during the simulation. nih.gov
Hydrogen Bonds The number and duration of hydrogen bonds formed between the peptide and the receptor.Quantifies a key component of binding affinity and specificity. nih.gov
Radius of Gyration A measure of the compactness of the protein structure.Indicates changes in protein folding or unfolding upon peptide binding. rsc.org
Contact Frequency The percentage of simulation time a peptide residue remains in close contact with receptor residues.Identifies the most stable and significant interaction points. rsc.orgresearchgate.net

Peptide Design and Affinity Prediction Algorithms

In silico methods are pivotal for the rational design of novel peptides and the prediction of their binding affinities. mdpi.com The process often begins by analyzing the crystal structures of known protein-ligand complexes from databases like the Protein Data Bank (PDB). rsc.orgresearchgate.net Researchers can identify short peptide sequences in the interaction zones of these complexes and introduce point mutations to enhance stability and affinity. researchgate.net

Various computational approaches are employed to predict the binding affinity of these newly designed peptides. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular technique used to investigate the affinity and stability of peptide-protein complexes identified through docking and MD simulations. rsc.org Scoring functions, such as Vinardo within docking software like Smina, are also used to estimate binding scores. nih.gov

Furthermore, machine learning algorithms and peptide quantitative structure-activity relationship (pQSAR) models are increasingly used to predict the biological activity of oligopeptides. frontiersin.org These models use amino acid descriptors to characterize peptide sequences and correlate them with observed activity data. frontiersin.org However, for predicting direct binding affinity, the accuracy can be influenced by the intrinsic disorder of the peptide's conformation. frontiersin.org For proton-dependent oligopeptide transporters, a hybrid approach has been shown to be effective, using endpoint methods to classify peptides into binders and non-binders, followed by more exact free energy methods for refinement. nih.gov

Spectroscopic Techniques for Interaction and Structural Analysis

Spectroscopic methods are fundamental for the experimental validation of computational predictions and for the direct analysis of peptide structure and interactions in various environments.

Fluorescence Spectroscopy for Binding Kinetics

Fluorescence spectroscopy is a highly sensitive technique used to study the binding interactions between peptides and their targets, such as proteins or nucleic acids. mdpi.com The method often relies on changes in the intrinsic fluorescence of aromatic amino acids like tryptophan within a peptide or protein upon binding. mdpi.comasm.org

When a peptide containing a fluorophore binds to its target, changes in the local environment of the fluorophore can lead to a quenching or enhancement of the fluorescence signal. nih.gov By titrating one binding partner into a solution of the other and monitoring these fluorescence changes, researchers can determine key kinetic and thermodynamic parameters. mdpi.com These include the dissociation constant (KD) and the binding constant (Kobs), which quantify the affinity of the interaction. mdpi.comnih.gov For example, studies on sense-antisense oligopeptide interactions have used spectrofluorometric titrations to determine KD values, confirming strong binding affinities in the micromolar range. mdpi.com This technique is crucial for validating the binding predictions made by computational models and for characterizing the strength of newly designed peptides.

Table 2: Application of Fluorescence Spectroscopy in Oligopeptide Binding Studies

Parameter MeasuredDescriptionSignificance
Dissociation Constant (KD) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.A direct measure of binding affinity; lower KD indicates higher affinity. mdpi.com
Binding Constant (Kobs) The observed equilibrium constant for the binding reaction.Used to quantify the strength of the interaction under specific experimental conditions. nih.gov
Fluorescence Quenching/Enhancement The decrease or increase in fluorescence intensity upon binding.Indicates that the fluorophore's environment has changed, confirming an interaction has occurred. nih.gov
Stoichiometry The molar ratio of the interacting molecules in the complex.Determines the 1:1, 1:2, etc., nature of the binding interaction. mdpi.com

Surface Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful vibrational spectroscopy technique that overcomes the low sensitivity of conventional Raman spectroscopy, making it suitable for studying biomolecules at interfaces. nih.gov The technique involves adsorbing the molecule of interest onto a nanostructured metal surface, typically silver or gold colloids, which dramatically enhances the Raman signal. uchile.cl

For oligopeptide studies, SERS provides detailed information on the peptide's structure, orientation, and interaction with the metal surface. nih.gov The analysis of SERS spectra can reveal which specific functional groups of the peptide—such as carboxylate groups, amide bonds, or specific amino acid side chains—are interacting directly with the surface. nih.govuchile.cl This information is derived from the enhancement patterns of the vibrational bands, as vibrations oriented perpendicular to the metal surface are typically enhanced the most. nih.gov SERS is particularly valuable for investigating the interfacial behavior of peptides designed as biomimetic coatings for medical devices or as components in biosensors. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Solution Structure Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.gov For oligopeptides, which are often highly flexible, NMR can reveal whether they adopt a specific conformation or exist as a random coil in solution. nih.gov

1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about which protons are close to each other in space, allowing for the calculation of structural restraints. nih.govresearchgate.net These restraints are then used in molecular modeling programs to generate an ensemble of structures representing the peptide's conformational state in solution. researchgate.net Studies on ghrelin and its truncated analogs, for example, used NMR to demonstrate that the peptides behaved as random coils in an aqueous environment. nih.gov Advanced NMR techniques like 1H Iterative Full-Spin Analysis (HiFSA) can even provide definitive structural information and sequence validation from simple 1D 1H NMR data, which is especially useful for complex oligopeptides. acs.orgnih.gov

Cell-Based Assays for Functional Characterization

Cell-based assays are fundamental to understanding the biological activity of this compound. These in vitro techniques allow researchers to observe and quantify the peptide's effects on cell behavior, including viability, gene expression, and motility.

Cell viability and apoptosis assays are crucial for determining whether a compound has a toxic, proliferative, or neutral effect on cells. While many oligopeptides, particularly those investigated for anti-cancer properties, are assessed for their ability to induce apoptosis, the research focus for cosmetic peptides like this compound is typically on demonstrating a lack of cytotoxicity and potential to support cell health and proliferation.

Standard methods to assess cell viability include colorimetric assays like the MTT or CCK-8 assay, which measure the metabolic activity of living cells. researchgate.netspandidos-publications.com Apoptosis, or programmed cell death, is often quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. spandidos-publications.comresearchgate.net Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. spandidos-publications.com

Although these are standard techniques for peptide characterization, specific studies detailing the apoptotic effects of this compound are not prominent in publicly available research, likely because its intended regenerative function does not involve inducing cell death. nih.govmedchemexpress.com Studies on other oligopeptides show that these assays can effectively determine dose-dependent effects on cell proliferation and apoptosis. spandidos-publications.comnih.gov

Table 1: Common Methodologies for Cell Viability and Apoptosis Analysis

Assay Type Principle Typical Measurement Reference
MTT/CCK-8 Assay Conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. Optical density, proportional to the number of viable cells. researchgate.netspandidos-publications.comnih.gov
Annexin V/PI Staining Flow cytometry detection of phosphatidylserine exposure (Annexin V) and loss of membrane integrity (PI). Percentage of early apoptotic, late apoptotic, and necrotic cells. spandidos-publications.comresearchgate.net
Live/Dead Assay Microscopic visualization using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). Direct count or fluorescence imaging of live vs. dead cells. nih.gov

A primary mechanism of this compound is its ability to modulate the expression of crucial structural proteins in the skin. inci.guidealfa-chemistry.com Researchers use several powerful techniques to profile these changes at the gene (mRNA) and protein levels.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) : This technique is used to quantify the expression of specific genes. It involves converting messenger RNA (mRNA) from treated cells into complementary DNA (cDNA), which is then amplified. The rate of amplification allows for precise measurement of the initial mRNA levels. For this compound, RT-qPCR would be used to confirm the upregulation of genes encoding for proteins like laminins and integrins. inci.guidealfa-chemistry.comnih.gov

Western Blotting : This method detects and quantifies specific proteins from a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. Western blotting can confirm that the increased gene expression observed with RT-qPCR translates to higher protein levels, such as increased production of Laminin-5. researchgate.netplos.org

Immunofluorescence (IF) : IF allows for the visualization of proteins within a cell or tissue. Cells treated with this compound are fixed and incubated with a primary antibody against the protein of interest (e.g., an integrin subunit). A secondary antibody, tagged with a fluorescent dye, then binds to the primary antibody. Microscopic analysis reveals the localization and relative abundance of the target protein. This technique is valuable for observing the structural integration of newly synthesized proteins into the cellular architecture. researchgate.netacs.orgplos.org

Table 2: Documented and Investigated Molecular Effects of this compound

Target Molecule Analytical Technique Observed/Expected Effect Reference
Integrin mRNA RT-qPCR Increased gene expression. inci.guidealfa-chemistry.com
Laminin-5 Protein Western Blotting, Immunofluorescence Increased synthesis and deposition at the dermal-epidermal junction. inci.guidealfa-chemistry.com
Extracellular Matrix (ECM) Proteins Western Blotting, Immunofluorescence Enhanced synthesis of various ECM components. inci.guidealfa-chemistry.com
Talin, Vinculin RT-qPCR Potential for increased expression, indicating stronger cell adhesion complexes. nih.gov

Since this compound is designed to mimic Laminin-5, its ability to promote cell adhesion and migration is a critical functional endpoint. inci.guidealfa-chemistry.com These processes are essential for wound healing and skin regeneration.

Cell Adhesion Assays : These assays measure the ability of cells to attach to a substrate coated with specific molecules. For instance, microtiter plates can be coated with extracellular matrix proteins, and the number of cells that adhere after treatment with this compound can be quantified. Studies on other peptides show that this can be a highly effective way to measure the impact on cell adhesion. nih.govmdpi.comauajournals.org

Cell Migration Assays :

Scratch (Wound Healing) Assay : A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored microscopically. This assay mimics the re-epithelialization process during wound healing. acs.org

Transwell (Boyden Chamber) Assay : This assay uses a chamber with a porous membrane separating an upper and lower compartment. Cells are placed in the upper chamber, and a chemoattractant or the peptide itself can be placed in the lower chamber. The number of cells that migrate through the pores to the lower side of themembrane is counted, providing a quantitative measure of migratory capacity. acs.org

Table 3: Functional Cell-Based Assays for this compound Characterization

Assay Purpose Expected Outcome with this compound Reference
Adhesion Assay To quantify cell attachment to an ECM-coated surface. Increased number of adherent cells. inci.guidealfa-chemistry.comnih.gov
Scratch (Wound Healing) Assay To measure collective cell migration and wound closure. Faster closure of the cell-free gap. acs.org
Transwell/Boyden Chamber Assay To quantify single-cell migration towards a stimulus. Increased number of migrated cells through the porous membrane. acs.org

Future Research Directions and Potential Academic Applications of Oligopeptide 6

Development of Next-Generation Biomaterials and Tissue Engineering Scaffolds

The inherent biocompatibility and ability of oligopeptides to self-assemble into well-defined nanostructures make them prime candidates for the development of advanced biomaterials. chinesechemsoc.orgntu.edu.sg These materials can mimic the natural extracellular matrix (ECM), providing an ideal environment for cell adhesion, migration, and tissue regeneration. chinesechemsoc.orgntu.edu.sg Future research is focused on harnessing these properties to create sophisticated scaffolds for tissue engineering.

One promising area is the development of "smart" biomaterials that can respond to physiological cues. chinesechemsoc.org By carefully designing the amino acid sequence of Oligopeptide-6, researchers can create materials that change their structure or properties in response to stimuli such as pH, temperature, or the presence of specific enzymes. chinesechemsoc.org This responsiveness allows for the creation of dynamic scaffolds that can actively participate in the tissue regeneration process. For instance, a scaffold could be designed to release growth factors in a controlled manner as new tissue forms.

The ability to functionalize oligopeptide-based materials with specific bioactive motifs is another key area of research. dtic.mil For example, incorporating cell adhesion motifs like Arginine-Alanine-Aspartate-Serine (RADS) into an this compound scaffold can enhance cell attachment and integration with surrounding tissues. dtic.milricecatalyst.com Furthermore, the covalent grafting or blending of oligopeptides with conductive polymers like polypyrrole and polyaniline is being explored to improve the biocompatibility of electroactive scaffolds for neuronal or cardiac tissue engineering. magtechjournal.com

Table 1: Applications of this compound in Biomaterials and Tissue Engineering

Application Area Key Feature of this compound Potential Advancement
Tissue Scaffolding Self-assembly into nanofibers and hydrogels Mimicking the native ECM to support cell growth and differentiation. chinesechemsoc.orgntu.edu.sg
Smart Biomaterials Stimuli-responsive structural changes (pH, temperature) Controlled release of therapeutic agents and dynamic interaction with tissues. chinesechemsoc.orgnih.gov
Bioactive Surfaces Ability to be functionalized with specific motifs (e.g., RGD) Enhanced cell adhesion, proliferation, and directed tissue formation. acs.orgfrontiersin.org
Injectable Hydrogels Gel formation under physiological conditions Minimally invasive delivery of scaffolds and cells for tissue repair. nih.gov

Advanced Drug Delivery Systems with Targeted and Stimuli-Responsive Capabilities

This compound is at the forefront of research into advanced drug delivery systems due to its capacity for specific targeting and controlled release. researchgate.net The ability to engineer oligopeptide sequences that respond to the microenvironment of diseased tissues, such as the acidic conditions often found in tumors, opens up new possibilities for targeted therapies. chinesechemsoc.orgnih.gov

Stimuli-responsive drug delivery systems based on oligopeptides can encapsulate therapeutic agents and release them only when specific triggers are present. ntu.edu.sgnih.gov For example, a nanocarrier constructed from this compound could be designed to remain stable in the bloodstream but disassemble and release its drug payload upon encountering the low pH of a tumor. nih.gov This targeted approach minimizes side effects on healthy tissues and increases the therapeutic efficacy of the drug. nih.gov

Furthermore, specific oligopeptide sequences can act as targeting moieties, guiding drug-loaded nanoparticles to their intended destination. mdpi.comnih.gov For instance, an aspartic acid-containing oligopeptide, (Asp)6, has been used to decorate the surface of nanoparticles, leading to enhanced accumulation in bone tissue. mdpi.com This strategy has shown promise for delivering drugs to treat bone disorders like osteoporosis. mdpi.commdpi.com Researchers are also exploring the use of oligopeptide modifications to improve the oral delivery of peptide and protein drugs by mimicking natural absorption pathways in the gut. sciopen.com

Table 2: this compound in Advanced Drug Delivery

Delivery Strategy Mechanism Example Application
Stimuli-Responsive Release pH-sensitive self-assembly and disassembly of nanostructures. chinesechemsoc.orgnih.gov Targeted release of chemotherapy drugs in the acidic tumor microenvironment. nih.gov
Targeted Delivery Conjugation with targeting peptides that bind to specific cell surface receptors. researchgate.netmdpi.com Delivery of drugs to bone tissue using aspartic acid-rich oligopeptides. mdpi.com
Enhanced Oral Delivery Mimicking natural oligopeptide transporters in the intestine. sciopen.com Improving the bioavailability of orally administered protein and peptide drugs. sciopen.com
Cell Penetration Incorporation of cell-penetrating peptide sequences. researchgate.net Intracellular delivery of therapeutic molecules.

Strategies for Modulating Pathogen Virulence and Antimicrobial Development

The rise of antibiotic resistance has spurred the search for alternative antimicrobial strategies, and this compound presents a promising avenue of research. mdpi.com Instead of directly killing bacteria, which can drive the evolution of resistance, a key strategy is to modulate their virulence factors. mdpi.com

Research has shown that certain oligopeptides can interfere with bacterial communication systems, such as quorum sensing, which bacteria use to coordinate virulence gene expression. mdpi.com By disrupting these signals, it may be possible to disarm pathogens without killing them, thereby reducing the selective pressure for resistance.

Furthermore, some oligopeptides can inhibit the function of key bacterial enzymes involved in virulence. For example, the oligopeptide LPRDA has been shown to modulate the adhesion and biofilm formation of Staphylococcus aureus by inhibiting sortase, an enzyme responsible for anchoring surface proteins to the bacterial cell wall. mdpi.com In Listeria monocytogenes, nutritional oligopeptides imported by the Opp transport system can directly inhibit the master virulence regulator, PrfA. biorxiv.orgnih.gov This discovery highlights a direct link between bacterial metabolism and the control of virulence. nih.gov The development of antimicrobial peptides (AMPs) that can modulate the expression of virulence and resistance factors in Gram-negative bacteria is also an active area of investigation. mdpi.com

Elucidation of Novel Signaling Pathways and Unexplored Biological Roles

The biological activities of this compound and other proline-rich oligopeptides (PROs) suggest their involvement in a variety of cellular signaling pathways, many of which are still being explored. plos.org For instance, some PROs are known to inhibit angiotensin I-converting enzyme (ACE), playing a role in blood pressure regulation. plos.org However, their effects often extend beyond ACE inhibition, indicating interactions with other receptors and signaling cascades. plos.org

One area of active research is the role of oligopeptides in modulating inflammatory responses. Certain marine-derived peptides have been shown to lessen the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inactivating the MAPK/NF-κB signaling pathway. mdpi.com A specific oligopeptide, I-C-F-6, has demonstrated anti-inflammatory and neuroprotective effects by inhibiting microglia polarization and the NF-κB signaling pathway. researchgate.net

The discovery that the C-terminal fragment of tetanus neurotoxin can interact with a novel oligopeptide fragment of the human neurotrophin receptor TrkB ectodomain opens up new avenues for understanding neuronal signaling and developing novel drug targeting systems. mdpi.com Further research into these and other unexplored biological roles of this compound could reveal new therapeutic targets and deepen our understanding of fundamental cellular processes.

Applications in Biosensing and Diagnostic Probe Design (e.g., Interleukin-6 biosensing)

The specific binding capabilities of oligopeptides make them excellent candidates for the development of highly sensitive and specific biosensors and diagnostic probes. researchgate.net These peptide-based sensors offer several advantages, including stability, cost-effectiveness, and ease of synthesis and modification. nih.gov

A significant area of application is in the detection of disease biomarkers. For example, researchers are designing oligopeptides that can selectively bind to Interleukin-6 (IL-6), a key cytokine involved in inflammation and various diseases like cancer and rheumatoid arthritis. nih.govnih.govrsc.org By immobilizing these IL-6-binding oligopeptides onto a transducer surface, it is possible to create a biosensor that can detect changes in IL-6 levels in patient samples, providing a valuable diagnostic tool. nih.govrsc.org

The design process for these biosensor probes often involves in silico screening and molecular dynamics simulations to identify peptide sequences with the highest affinity and stability for the target molecule. nih.govnih.gov For IL-6 biosensing, studies have identified promising candidate peptides like CTE17, CAY15, and CSE25 that can form a stable "sandwich" complex with the IL-6 protein, enhancing the sensitivity of the detection platform. nih.govnih.gov Beyond IL-6, peptide-based probes are being developed for a wide range of diagnostic targets, offering the potential for rapid and accurate detection of various medical conditions. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What established methodologies ensure high-purity synthesis of Oligopeptide-6, and how are they validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, employing Fmoc/t-Bu chemistry for controlled residue addition. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation. Critical steps include iterative coupling efficiency checks and cleavage optimization to minimize truncations .

Q. How should in vitro assays be standardized to assess this compound’s bioactivity across studies?

  • Methodological Answer : Assays must define:

  • Cell lines : Use authenticated lines (e.g., HaCaT for skin studies) with passage number limits.
  • Dosage ranges : Pre-test via MTT/CCK-8 to establish non-toxic thresholds.
  • Controls : Include vehicle controls and reference peptides (e.g., TGF-β for collagen assays).
  • Data normalization : Express results as fold-changes relative to baseline, with triplicate technical replicates .

Q. What systematic approaches are recommended for reviewing literature on this compound’s mechanistic pathways?

  • Methodological Answer : Conduct a PRISMA-guided review using PubMed/Scopus with keywords: “this compound” AND (“MAPK signaling” OR “collagen synthesis”). Filter for studies with:

  • Experimental validation : Knockdown/overexpression models confirming target engagement.
  • Dose-response data : To assess biological relevance.
    Exclude non-peer-reviewed or non-quantitative studies .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across cellular models be resolved?

  • Methodological Answer : Address variability via:

  • Meta-analysis : Pool data from independent studies, applying random-effects models to account for heterogeneity.
  • Covariate adjustment : Control for cell culture conditions (e.g., serum concentration, hypoxia).
  • Mechanistic follow-up : Use siRNA silencing to confirm pathway specificity in discrepant models .

Q. What integrative strategies combine computational and experimental data to predict this compound’s protein interactions?

  • Methodological Answer :

Molecular docking : Simulate binding using tools like AutoDock Vina with X-ray/NMR structures of target proteins (e.g., MMP-1).

Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Data reconciliation : Use Bayesian statistics to align computational predictions with experimental Kd values .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics?

  • Methodological Answer :

  • Animal models : Use SKH-1 mice for dermal absorption studies, with radiolabeled this compound for tracer quantification.
  • Sampling protocol : Collect plasma/skin biopsies at t=0, 1, 4, 24h post-application.
  • Analytical methods : LC-MS/MS for detection, with LOQ ≤1 ng/mL. Include mass balance studies to account for metabolites .

Data Management & Reproducibility

Q. What criteria ensure rigorous reporting of this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Stability protocols : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., deamidation isoforms).
  • Statistical reporting : Use Arrhenius plots to extrapolate shelf life, reporting 95% confidence intervals .

Q. How should conflicting data on this compound’s cytotoxicity thresholds be interpreted?

  • Methodological Answer : Apply the Hill slope model to dose-response curves, distinguishing between assay sensitivity (EC50) and true cytotoxicity (LC50). Cross-validate with live/dead staining (e.g., calcein-AM/propidium iodide) to confirm membrane integrity .

Ethical & Compliance Considerations

Q. What ethical frameworks govern this compound research involving human-derived tissues?

  • Methodological Answer :

  • Institutional Review Board (IRB) : Secure approval for ex vivo skin models, specifying tissue source (e.g., surgical waste) and donor anonymization.
  • Data privacy : Comply with GDPR/HIPAA for genomic data linked to peptide response variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.